Cas no 50825-17-7 (4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine)

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine structure
50825-17-7 structure
Product Name:4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
CAS No:50825-17-7
MF:C12H11N3S
MW:229.300840616226
MDL:MFCD06600178
CID:4714822
Update Time:2025-04-24

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
    • 4-(5-Methyl-1H-indol-3-yl)thiazol-2-amine
    • 4-(5-methylindol-3-yl)-1,3-thiazole-2-ylamine
    • BAS 10142291
    • SBB011603
    • ST50289368
    • 4-(5-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
    • MDL: MFCD06600178
    • Inchi: 1S/C12H11N3S/c1-7-2-3-10-8(4-7)9(5-14-10)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15)
    • InChI Key: LUQLNEIWBHDPGM-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CNC2C=CC(C)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Topological Polar Surface Area: 82.9

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Pricemore >>

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Additional information on 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Professional Introduction to 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (CAS No. 50825-17-7)

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a compound with the chemical identifier CAS No. 50825-17-7, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research and development. The compound's molecular framework, featuring a combination of indole and thiazole moieties, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

The indole ring, a prominent feature in numerous bioactive molecules, contributes to the compound's pharmacological profile. Specifically, the presence of a 5-methyl-1H-indol-3-yl substituent introduces unique electronic and steric properties that can influence binding interactions with biological targets. This structural motif is well-documented for its role in modulating various biological pathways, including those relevant to neurological disorders and inflammatory conditions. The thiazole component further enhances the compound's potential by providing a scaffold that is frequently encountered in bioactive natural products and synthetic drugs.

In recent years, there has been growing interest in exploring the therapeutic potential of thiazole derivatives. These compounds have demonstrated efficacy in a range of preclinical studies, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications. The amine group at the 2-position of the thiazole ring in 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine adds another layer of complexity, enabling diverse functionalization strategies that could be exploited for optimizing pharmacokinetic properties and target specificity.

One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in critical biological processes. For instance, studies have suggested that derivatives of indole and thiazole can modulate neurotransmitter systems, which may have implications for treating conditions such as depression, anxiety, and neurodegenerative diseases. The methyl group at the 5-position of the indole ring is particularly noteworthy, as it can influence electronic distribution and hydrogen bonding capabilities, thereby affecting binding affinity and selectivity.

The synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include condensation reactions between appropriate precursors followed by functional group modifications to achieve the desired molecular architecture. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for transitioning from laboratory-scale research to larger-scale applications.

Evaluation of the compound's pharmacological properties has been a focal point in recent studies. Preclinical data indicate that 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine exhibits notable interactions with certain enzymes and receptors, suggesting its utility as an intermediate or lead compound for further development. Notably, its ability to modulate pathways associated with inflammation and oxidative stress makes it an attractive candidate for investigating novel therapeutic strategies.

The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding sites on biological targets. These simulations provide valuable insights into how structural modifications might enhance potency or selectivity, guiding experimental efforts toward more effective drug candidates.

In conclusion, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (CAS No. 50825-17-7) represents a fascinating subject of study with significant implications for pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a promising candidate for further exploration in drug discovery programs aimed at addressing various therapeutic challenges. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an important role in developing next-generation therapeutics.

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